molecular formula C9H13F2N3O2 B6632332 N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide

Cat. No.: B6632332
M. Wt: 233.22 g/mol
InChI Key: LXRGPUODZQPCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluorohydroxypropyl group and a carboxamide group

Properties

IUPAC Name

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O2/c1-6-3-7(14(2)13-6)8(16)12-4-9(10,11)5-15/h3,15H,4-5H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRGPUODZQPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC(CO)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 2,5-dimethyl-1,3-diketone is used.

    Introduction of the Difluorohydroxypropyl Group: The difluorohydroxypropyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole with 2,2-difluoro-3-chloropropanol under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the substituted pyrazole with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluorohydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluorohydroxypropyl group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability profiles.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The difluorohydroxypropyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluoro-3-hydroxypropyl)-2,5-dimethylpyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the difluorohydroxypropyl group and the pyrazole ring allows for versatile applications in various fields, distinguishing it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.